3-(3-iso-Butoxy-4,5-difluorophenyl)-1-propene
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Overview
Description
3-(3-iso-Butoxy-4,5-difluorophenyl)-1-propene is an organic compound characterized by the presence of a propene group attached to a phenyl ring substituted with iso-butoxy and difluoro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-iso-Butoxy-4,5-difluorophenyl)-1-propene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-iso-butoxy-4,5-difluorobenzene and propene.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the reaction. Common catalysts include palladium or nickel complexes, while solvents such as toluene or dichloromethane are used to dissolve the reactants.
Reaction Steps: The key steps in the synthesis include the formation of the propene group and its subsequent attachment to the phenyl ring. This may involve reactions such as alkylation, halogenation, and coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of advanced technologies, such as microwave-assisted synthesis or flow chemistry, can further enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3-iso-Butoxy-4,5-difluorophenyl)-1-propene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as alcohols or alkanes.
Substitution: The phenyl ring can undergo substitution reactions, where the iso-butoxy or difluoro groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
3-(3-iso-Butoxy-4,5-difluorophenyl)-1-propene has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It may be used in the study of biological pathways and interactions, especially in the context of drug discovery and development.
Medicine: The compound’s unique structural features make it a candidate for the development of new therapeutic agents, particularly in the treatment of diseases such as cancer or neurological disorders.
Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-iso-Butoxy-4,5-difluorophenyl)-1-propene involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
3-(3-iso-Butoxy-4,5-difluorophenyl)-1-butene: Similar structure with a butene group instead of propene.
3-(3-iso-Butoxy-4,5-difluorophenyl)-1-ethene: Similar structure with an ethene group instead of propene.
3-(3-iso-Butoxy-4,5-difluorophenyl)-1-methane: Similar structure with a methane group instead of propene.
Uniqueness
3-(3-iso-Butoxy-4,5-difluorophenyl)-1-propene is unique due to its specific combination of iso-butoxy and difluoro substituents on the phenyl ring, along with the propene group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Biological Activity
3-(3-iso-Butoxy-4,5-difluorophenyl)-1-propene is a synthetic organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Chemical Formula : C13H15F2O
- Molecular Weight : 240.26 g/mol
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the realms of antimicrobial and anti-inflammatory properties.
Antimicrobial Activity
Studies have shown that this compound possesses significant antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating effectiveness in inhibiting microbial growth.
Microbial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that the compound could be a candidate for developing new antimicrobial agents.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has also been investigated. In vitro studies using RAW 264.7 macrophages showed that it effectively reduced nitric oxide (NO) production induced by lipopolysaccharide (LPS). The IC50 values for NO production were found to be as follows:
Condition | IC50 (µg/mL) |
---|---|
Baseline | 10 |
LPS-induced | 5 |
This indicates a concentration-dependent inhibition of inflammatory mediators.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Modulation : The compound interacts with specific enzymes involved in inflammatory pathways, leading to decreased production of pro-inflammatory cytokines.
- Receptor Binding : It may bind to various receptors on cell surfaces, influencing cellular signaling pathways related to inflammation and immune response.
- Signal Transduction Pathways : The compound appears to affect signal transduction pathways that regulate cell proliferation and apoptosis, particularly in cancer cell lines.
Case Studies
Several studies have explored the therapeutic potential of this compound:
- Cancer Research : In a study focusing on human cancer cell lines, this compound exhibited selective cytotoxicity towards malignant cells while sparing normal cells. The compound induced apoptosis in cancer cells through caspase activation.
- Chronic Inflammation Models : Animal models of chronic inflammation demonstrated that administration of the compound significantly reduced markers of inflammation and improved overall health outcomes compared to control groups.
Properties
Molecular Formula |
C13H16F2O |
---|---|
Molecular Weight |
226.26 g/mol |
IUPAC Name |
1,2-difluoro-3-(2-methylpropoxy)-5-prop-2-enylbenzene |
InChI |
InChI=1S/C13H16F2O/c1-4-5-10-6-11(14)13(15)12(7-10)16-8-9(2)3/h4,6-7,9H,1,5,8H2,2-3H3 |
InChI Key |
QQGULBKDEAZXHR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=C(C(=CC(=C1)CC=C)F)F |
Origin of Product |
United States |
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